molecular formula C11H21NO2 B113916 1-Boc-4-Methylpiperidine CAS No. 123387-50-8

1-Boc-4-Methylpiperidine

Cat. No. B113916
M. Wt: 199.29 g/mol
InChI Key: OXSSNJRGXRJNPX-UHFFFAOYSA-N
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Description

1-Boc-4-Methylpiperidine, also known as Methyl 1-Boc-4-methylpiperidine-4-carboxylate, is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 . It is commonly used in the field of proteomics research .


Synthesis Analysis

The synthesis of 1-Boc-4-Methylpiperidine involves the use of Ethyl N-Boc-4-methylpiperidine-4-carboxylate and lithium hydroxide in methanol . The mixture is stirred at a temperature of about 25 ℃ for 16 hours . After evaporation to dryness, the residue is partitioned between DCM and brine .


Molecular Structure Analysis

The molecular structure of 1-Boc-4-Methylpiperidine consists of 11 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The elemental analysis shows that it contains 58.8%-64.1% carbon, 4.8%-5.4% nitrogen, and 9.42% hydrogen .


Chemical Reactions Analysis

1-Boc-4-Methylpiperidine is used as a reagent for deprotection of the amino acid alpha amino group in Solid Phase Peptide Synthesis (SPPS-Fmoc/tBu) . The deprotection step is crucial in order to secure a good quality product in Fmoc solid phase peptide synthesis .


Physical And Chemical Properties Analysis

1-Boc-4-Methylpiperidine is a solid substance with a density of 1.129±0.06 g/cm3 . It has a boiling point of 354.3±35.0 °C . The storage temperature is recommended to be between 2-8°C .

Scientific Research Applications

Synthesis of Biologically Active Compounds

1-Boc-4-Methylpiperidine has been utilized in the synthesis of orthogonally protected 3,7-diazabicyclo [4.1.0] heptane, a versatile building block for creating 4-substituted 3-aminopiperidines, compounds noted for their potential in biological activity. This process involves a multigram synthesis from pyridine and benzyl chloride, indicating the compound's importance in developing new chemistries for bioactive molecule construction (H. Schramm et al., 2009).

Catalyst in Synthesis Processes

The compound has shown efficiency in palladium-catalyzed synthesis processes. Specifically, it has been part of an efficient protocol for synthesizing 1-heteroaryl-4-(N-methyl)aminopiperidines from heteroaryl chloride derivatives, showcasing its role in facilitating complex chemical reactions with good to excellent yields (Kena Zhang et al., 2017).

Development of New Scaffolds for Combinatorial Chemistry

1-Boc-4-Methylpiperidine is instrumental in the development of new scaffolds for combinatorial chemistry. An example is its use in synthesizing orthogonally N-protected 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines through nucleophilic aziridine ring opening and copper-catalyzed Huisgen 1,3-dipolar cycloaddition, providing a platform for diversity-oriented synthesis (H. Schramm et al., 2010).

Kinetic Resolution and Enantioselective Synthesis

The compound plays a critical role in the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines, leading to the isolation of enantioenriched piperidine fragments. This resolution is vital for synthesizing stereochemically complex molecules, demonstrating the compound's utility in enantioselective synthesis (Anthony Choi et al., 2022).

Safety And Hazards

1-Boc-4-Methylpiperidine is classified as Acute toxicity, Oral (Category 3), H301, Skin irritation (Category 2), H315, Serious eye damage (Category 1), H318, Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 . It is recommended to avoid breathing mist or vapors, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product .

properties

IUPAC Name

tert-butyl 4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-9-5-7-12(8-6-9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSSNJRGXRJNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462268
Record name 1-Boc-4-Methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-Methylpiperidine

CAS RN

123387-50-8
Record name 1-Boc-4-Methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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